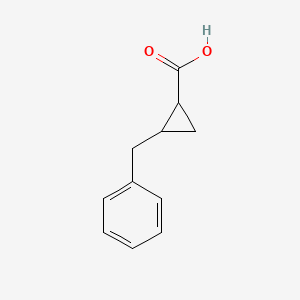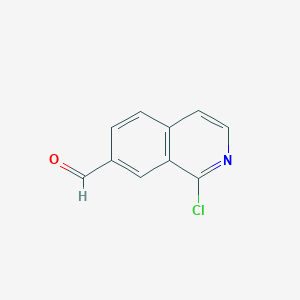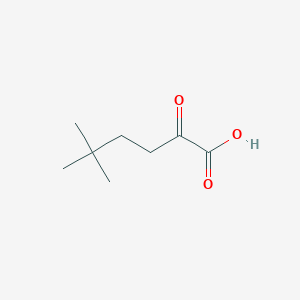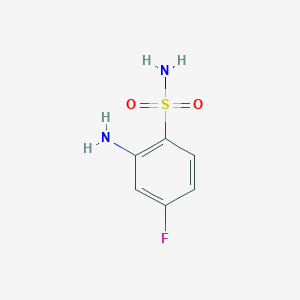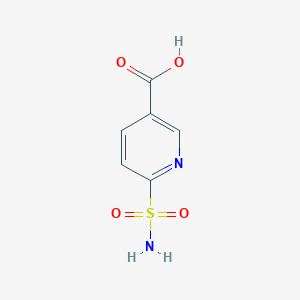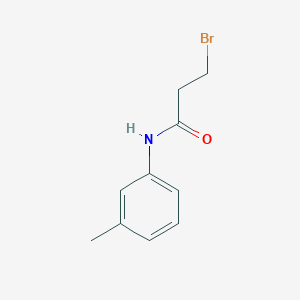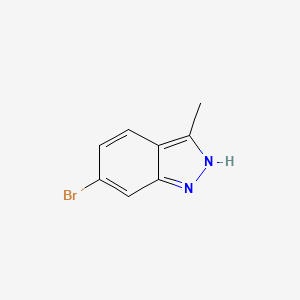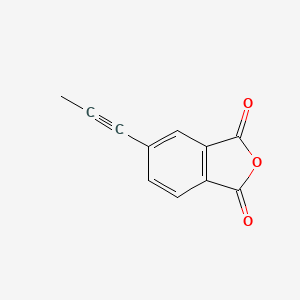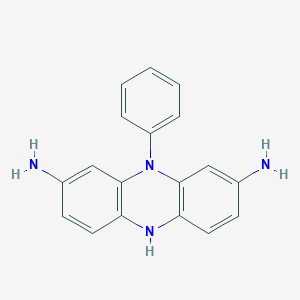
10-Phenyl-5,10-dihydrophenazine-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenyl-5,10-dihydrophenazine-2,8-diamine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This specific compound is characterized by the presence of phenyl and diamine groups attached to the phenazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenazine and aniline derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 80-120°C.
Catalysts and Reagents: Common catalysts include palladium or copper complexes, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and diamine groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
10-Phenyl-5,10-dihydrophenazine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10-Phenyl-5,10-dihydrophenazine-2,8-diamine involves its interaction with cellular components:
Molecular Targets: The compound targets DNA, enzymes, and cellular membranes, disrupting their normal functions.
Pathways Involved: It can induce oxidative stress, leading to cell damage and apoptosis. In cancer cells, it may inhibit cell proliferation by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
- 5,10-Dihydro-5,10-dimethylphenazine
- 5,10-Dihydro-5,10-diphenylphenazine
- 5,10-Dihydro-5,10-diethylphenazine
Comparison:
- Uniqueness: 10-Phenyl-5,10-dihydrophenazine-2,8-diamine is unique due to the presence of both phenyl and diamine groups, which enhance its reactivity and biological activity compared to other phenazine derivatives.
- Chemical Properties: The presence of the phenyl group increases the compound’s hydrophobicity, while the diamine group enhances its ability to form hydrogen bonds, making it more versatile in chemical reactions and biological interactions.
Properties
IUPAC Name |
10-phenyl-5H-phenazine-2,8-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11,21H,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOERUJDNEVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N)NC4=C2C=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614044 |
Source


|
| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54668-92-7 |
Source


|
| Record name | 10-Phenyl-5,10-dihydrophenazine-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
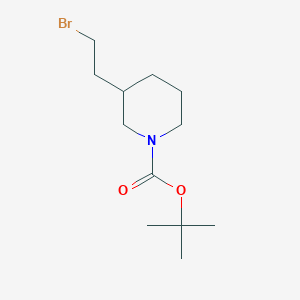
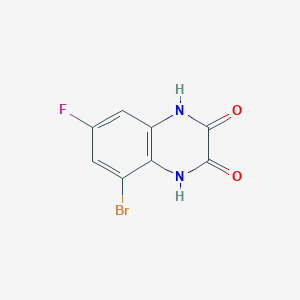
![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
